molecular formula C6H5N3OS2 B8127313 2-Acetamino-5-thiocyanatothiazole

2-Acetamino-5-thiocyanatothiazole

Cat. No.: B8127313
M. Wt: 199.3 g/mol
InChI Key: QHHQYUYWCFYKRB-UHFFFAOYSA-N
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Description

2-Acetamino-5-thiocyanatothiazole is a thiazole derivative characterized by an acetamino (-NHCOCH₃) group at position 2 and a thiocyanate (-SCN) group at position 5 of the thiazole ring. Thiazoles and their derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

(2-acetamido-1,3-thiazol-5-yl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS2/c1-4(10)9-6-8-2-5(12-6)11-3-7/h2H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHQYUYWCFYKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamino-5-thiocyanatothiazole typically involves the reaction of 2-aminothiazole with acetic anhydride and potassium thiocyanate. The reaction proceeds under mild conditions, often in the presence of a catalyst such as nano-BF3/SiO2, which enhances the yield and purity of the product .

Industrial Production Methods

Industrial production of 2-Acetamino-5-thiocyanatothiazole may involve a one-pot synthesis approach, where the reactants are combined in a single reaction vessel. This method is efficient and cost-effective, making it suitable for large-scale production. The use of heterogeneous catalysts, such as nano-BF3/SiO2, allows for the reuse of the catalyst and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

2-Acetamino-5-thiocyanatothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamino-5-thiocyanatothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamino-5-thiocyanatothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiazole Derivatives

Key Structural Features:

  • 2-Amino-5-nitrothiazole: Features a nitro (-NO₂) group at position 5 and an amino (-NH₂) group at position 2. The nitro group enhances electrophilicity, making it a precursor for further functionalization .
  • 2-Amino-thiazole-5-carboxylic acid phenylamide: Includes a carboxylic acid phenylamide moiety, which may improve solubility and binding affinity to biological targets .

Comparative Physicochemical Properties:

Compound Substituents (Position 2/5) Key Properties Biological Activity
2-Acetamino-5-thiocyanatothiazole Acetamino/Thiocyanate Moderate polarity, SCN group may confer redox activity Hypothesized antimicrobial/anticancer (based on thiazole core)
2-Amino-5-nitrothiazole Amino/Nitro High polarity, nitro group enhances stability Antiprotozoal (e.g., nitazoxanide derivatives)
2-Amino-5-arylazothiazole Amino/Arylazo Azo linkage enables conjugation with biomolecules Antibacterial, antifungal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Acetamino-5-thiocyanatothiazole
Reactant of Route 2
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2-Acetamino-5-thiocyanatothiazole

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